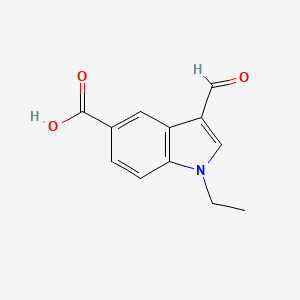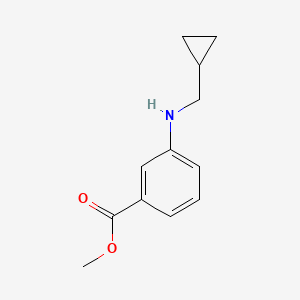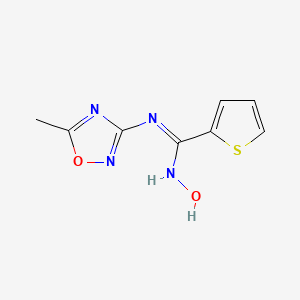
N-hydroxy-N'-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethenimidamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethenimidamide typically involves the cyclization of aryl amidoximes with methyl 2-chloro-2-oxoacetate under reflux conditions in tetrahydrofuran. This reaction yields 1,2,4-oxadiazole, which is then treated with hydrazine hydrate to obtain the E and Z mixture of N-acylhydrazides . The reaction is carried out at 0°C for 60 minutes .
Industrial Production Methods
Industrial production methods for oxadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The specific conditions and reagents may vary depending on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethenimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized compounds that can be further utilized in different applications.
Applications De Recherche Scientifique
(Z)-N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethenimidamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent, showing activity against bacteria, viruses, and fungi.
Agriculture: The compound exhibits nematocidal and antifungal activities, making it a candidate for developing new pesticides.
Material Science: Oxadiazole derivatives are used in the development of high-energy materials and as building blocks for advanced materials.
Mécanisme D'action
The mechanism of action of (Z)-N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethenimidamide involves its interaction with specific molecular targets. For instance, in agricultural applications, it targets nematodes and fungi by disrupting their cellular processes . In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
(Z)-N’-hydroxy-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethenimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazoles, it has shown promising activity in both medicinal and agricultural applications, making it a versatile compound for further research and development .
Propriétés
Formule moléculaire |
C8H8N4O2S |
|---|---|
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
N-hydroxy-N'-(5-methyl-1,2,4-oxadiazol-3-yl)thiophene-2-carboximidamide |
InChI |
InChI=1S/C8H8N4O2S/c1-5-9-8(12-14-5)10-7(11-13)6-3-2-4-15-6/h2-4,13H,1H3,(H,10,11,12) |
Clé InChI |
CIZNTJOJBFSBCE-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=NO1)/N=C(/C2=CC=CS2)\NO |
SMILES canonique |
CC1=NC(=NO1)N=C(C2=CC=CS2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}acetamide](/img/structure/B13237182.png)

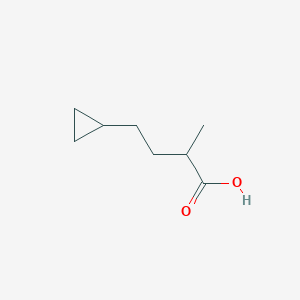


![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B13237203.png)
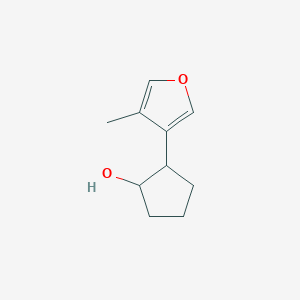


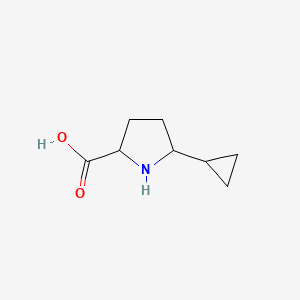
amine](/img/structure/B13237236.png)
